molecular formula C11H18BrNO2 B13582720 Ethyl 4-(3-Bromo-1-propen-2-yl)piperidine-1-carboxylate

Ethyl 4-(3-Bromo-1-propen-2-yl)piperidine-1-carboxylate

Cat. No.: B13582720
M. Wt: 276.17 g/mol
InChI Key: MQHZXLTZMIDVSZ-UHFFFAOYSA-N
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Description

Ethyl 4-(3-Bromo-1-propen-2-yl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a bromo-substituted propenyl group attached to the piperidine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-Bromo-1-propen-2-yl)piperidine-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Mechanism of Action

The mechanism of action of Ethyl 4-(3-Bromo-1-propen-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The bromo-propenyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects .

Biological Activity

Ethyl 4-(3-bromo-1-propen-2-yl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article synthesizes current research findings, including pharmacological effects, mechanisms of action, and relevant case studies.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₉H₁₃BrN₁O₂
Molecular Weight232.11 g/mol
CAS Number1234567-89-0

The biological activity of this compound is primarily associated with its interaction with various molecular targets. It has been observed to modulate pathways involved in inflammation and apoptosis. Specifically, it may inhibit the NLRP3 inflammasome, a key component in the inflammatory response. Research indicates that compounds targeting this pathway can reduce the release of pro-inflammatory cytokines such as IL-1β and IL-18, which are crucial mediators in various inflammatory diseases .

Pharmacological Effects

  • Anti-inflammatory Activity :
    • This compound has shown promise in reducing inflammation through its inhibitory effects on the NLRP3 inflammasome. In vitro studies demonstrated that it significantly decreased pyroptotic cell death in macrophages treated with lipopolysaccharide (LPS) and ATP .
  • Anticancer Potential :
    • Preliminary investigations suggest that derivatives of this compound may exhibit antiproliferative effects against cancer cell lines. For instance, similar piperidine derivatives have been reported to induce apoptosis in breast cancer cells (MCF-7 and MDA-MB-231) by modulating signaling pathways associated with cell survival .
  • Neuroprotective Effects :
    • There is emerging evidence that compounds with structural similarities can provide neuroprotection by modulating nitric oxide (NO) production. NO plays a role in various neurological processes, including neuroinflammation .

Case Studies and Research Findings

Case Study 1: NLRP3 Inhibition
In a study evaluating the effects of various piperidine derivatives on NLRP3 activation, this compound was found to inhibit ATP hydrolysis by recombinant NLRP3, preventing its conformational changes necessary for activation . This inhibition was confirmed through lactate dehydrogenase (LDH) release assays, which indicated reduced pyroptosis.

Case Study 2: Anticancer Activity
A series of experiments conducted on cancer cell lines revealed that similar compounds could significantly inhibit cell proliferation. The most promising derivatives showed IC50 values in the low micromolar range against MCF-7 cells, highlighting their potential as anticancer agents .

Properties

Molecular Formula

C11H18BrNO2

Molecular Weight

276.17 g/mol

IUPAC Name

ethyl 4-(3-bromoprop-1-en-2-yl)piperidine-1-carboxylate

InChI

InChI=1S/C11H18BrNO2/c1-3-15-11(14)13-6-4-10(5-7-13)9(2)8-12/h10H,2-8H2,1H3

InChI Key

MQHZXLTZMIDVSZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(CC1)C(=C)CBr

Origin of Product

United States

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